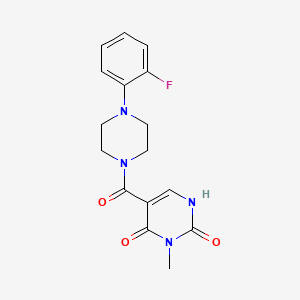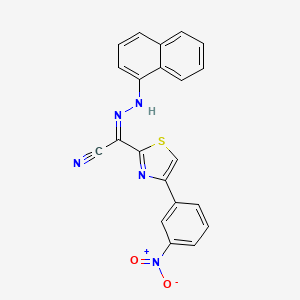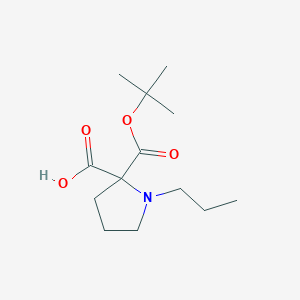
Boc-α-丙基-DL-脯氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-a-Propyl-DL-proline, also known as 2-(tert-butoxycarbonyl)-1-propylpyrrolidine-2-carboxylic acid, is a derivative of proline, an amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the proline ring. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
科学研究应用
Boc-a-Propyl-DL-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function due to its role as a proline analogue.
Medicine: Investigated for its potential use in drug development, particularly in the design of proline-rich peptides with therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
Target of Action
Boc-a-Propyl-DL-proline is a complex compound that combines monoamines (serotonin or dopamine) and N-terminal-protected biologically active peptides or amino acids . It has specific targets on cell plasmatic membranes and can affect some neuroreceptor systems (GABA and Ach, in particular) as highly selective allosteric modulators .
Mode of Action
Boc-a-Propyl-DL-proline interacts with its targets to modulate the activity of neuroreceptor systems. It acts as an allosteric modulator, meaning it binds to a site on the receptor different from the active site, leading to changes in the receptor’s conformation and modulating its activity .
Biochemical Pathways
It is known that the compound can influence the gaba and ach neuroreceptor systems . These systems play crucial roles in neurotransmission, affecting various physiological processes such as mood regulation and cognitive function.
Pharmacokinetics
It is known that the compound is stable for at least 180 minutes of incubation in the presence of pep, amino-and carboxy-peptidases, as well as blood plasma . This stability suggests that the compound has sufficient time to reach its biological targets in the organism and exert its effects .
Result of Action
The result of Boc-a-Propyl-DL-proline’s action is the modulation of neuroreceptor systems, potentially leading to changes in neurotransmission and associated physiological processes . .
Action Environment
The action of Boc-a-Propyl-DL-proline can be influenced by various environmental factors. For instance, the stability of the compound in the organism can affect its ability to reach its targets and exert its effects . Additionally, factors such as the presence of other compounds, the physiological state of the organism, and the specific characteristics of the target cells can also influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Boc-a-Propyl-DL-proline is involved in various biochemical reactions. It is synthesized from arginine and glutamine/glutamate . The enzymes involved in its synthesis include aldehyde dehydrogenase 18 family member A1 (ALDH18A1) and pyrroline-5-carboxylate reductase 1 (PYCR1) . The interactions between Boc-a-Propyl-DL-proline and these enzymes are crucial for its synthesis and metabolism.
Cellular Effects
Boc-a-Propyl-DL-proline can have significant effects on various types of cells and cellular processes. For instance, it has been suggested that proline, from which Boc-a-Propyl-DL-proline is derived, plays a role in combating stress conditions in cells
Molecular Mechanism
The molecular mechanism of action of Boc-a-Propyl-DL-proline is complex and involves several steps. It is known to interact with biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
The effects of Boc-a-Propyl-DL-proline can change over time in laboratory settings. For instance, it has been reported that Boc-a-Propyl-DL-proline is stable for at least 180 minutes of incubation in the presence of certain enzymes . This suggests that Boc-a-Propyl-DL-proline has a certain degree of stability, which could influence its long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Boc-a-Propyl-DL-proline can vary with different dosages in animal models. For instance, it has been suggested that proline, from which Boc-a-Propyl-DL-proline is derived, plays a role in combating stress conditions in cells
Metabolic Pathways
Boc-a-Propyl-DL-proline is involved in the proline biosynthesis pathway This pathway involves several enzymes and cofactors, and Boc-a-Propyl-DL-proline could potentially affect metabolic flux or metabolite levels
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-a-Propyl-DL-proline typically involves the protection of the amino group of proline with a Boc group. This can be achieved by reacting proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of Boc-a-Propyl-DL-proline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions: Boc-a-Propyl-DL-proline undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine reacts with electrophiles.
Oxidation and Reduction: The proline ring can undergo oxidation and reduction reactions, although these are less common for Boc-protected derivatives.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Various electrophiles in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Deprotection: Free amine derivative of proline.
Substitution: Substituted proline derivatives depending on the electrophile used.
Oxidation and Reduction: Oxidized or reduced forms of the proline ring.
相似化合物的比较
Boc-Proline: Another Boc-protected proline derivative.
Fmoc-Proline: Proline protected with a fluorenylmethyloxycarbonyl group.
Cbz-Proline: Proline protected with a benzyloxycarbonyl group.
Comparison: Boc-a-Propyl-DL-proline is unique due to the presence of a propyl group, which can influence its steric and electronic properties compared to other Boc-protected proline derivatives. This uniqueness makes it valuable in specific synthetic applications where the propyl group provides additional reactivity or selectivity.
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1-propylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-8-14-9-6-7-13(14,10(15)16)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOWTMFOLHCVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1(C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2489260.png)
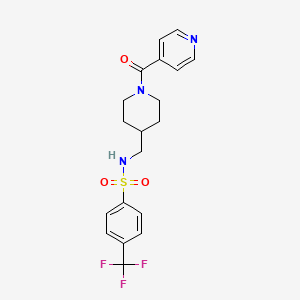
![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2489265.png)
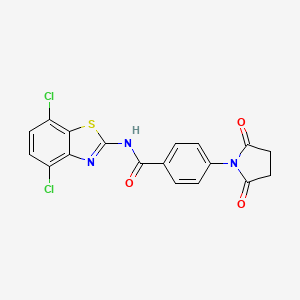
methanone](/img/structure/B2489268.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2489273.png)

![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)
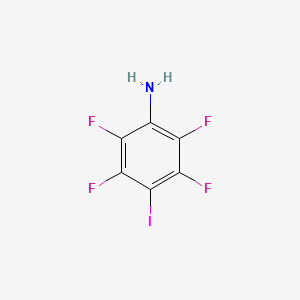
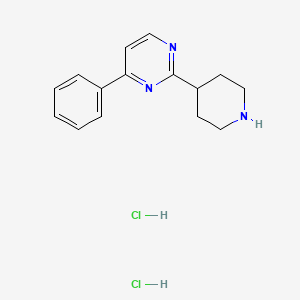
![1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea](/img/structure/B2489280.png)
